molecular formula C15H9ClF3NO3 B3870900 4-[2-chloro-5-(trifluoromethyl)phenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-[2-chloro-5-(trifluoromethyl)phenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B3870900
M. Wt: 343.68 g/mol
InChI Key: UWVIIQZWSWCHPA-UHFFFAOYSA-N
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Description

The compound contains a trifluoromethyl group attached to a phenyl ring, which is a common motif in many pharmaceuticals and agrochemicals . The trifluoromethyl group is known to enhance the biological activity of compounds due to the unique physicochemical properties of the fluorine atom .


Chemical Reactions Analysis

The trifluoromethyl group is generally stable under a variety of conditions, but the compound’s reactivity will depend on the other functional groups present and the specific conditions used .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. The trifluoromethyl group is known to increase the lipophilicity of compounds, which can influence properties such as solubility and stability .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, in pharmaceuticals, the trifluoromethyl group can enhance binding to biological targets .

Future Directions

The use of trifluoromethyl groups in organic synthesis is a rapidly growing field, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research may focus on developing more efficient methods for introducing the trifluoromethyl group and exploring the properties of these compounds.

properties

IUPAC Name

2-[2-chloro-5-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClF3NO3/c16-7-2-1-6(15(17,18)19)5-8(7)20-13(21)11-9-3-4-10(23-9)12(11)14(20)22/h1-5,9-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWVIIQZWSWCHPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3C(C1O2)C(=O)N(C3=O)C4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-chloro-5-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-chloro-5-(trifluoromethyl)phenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 2
Reactant of Route 2
4-[2-chloro-5-(trifluoromethyl)phenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 3
Reactant of Route 3
4-[2-chloro-5-(trifluoromethyl)phenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 4
Reactant of Route 4
4-[2-chloro-5-(trifluoromethyl)phenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 5
4-[2-chloro-5-(trifluoromethyl)phenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
Reactant of Route 6
Reactant of Route 6
4-[2-chloro-5-(trifluoromethyl)phenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

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